

In silico prediction of 2-(1H-Indol-1-yl)ethanol bioactivity

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Compound of Interest

Compound Name: **2-(1H-Indol-1-yl)ethanol**

Cat. No.: **B185379**

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An In-Depth Technical Guide to the In Silico Prediction of **2-(1H-Indol-1-yl)ethanol** Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.

[1][2] **2-(1H-Indol-1-yl)ethanol**, an indole derivative, presents a promising starting point for drug discovery. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of **2-(1H-Indol-1-yl)ethanol**, encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By leveraging computational methodologies, researchers can efficiently generate hypotheses about the compound's therapeutic potential and guide subsequent experimental validation, thereby accelerating the drug development pipeline.[3][4]

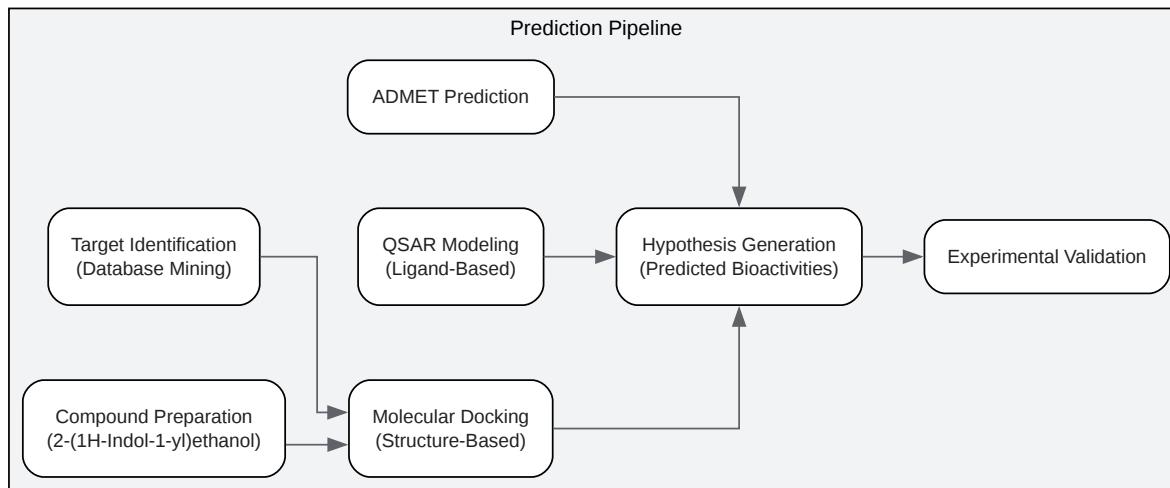
Introduction: The Potential of the Indole Scaffold

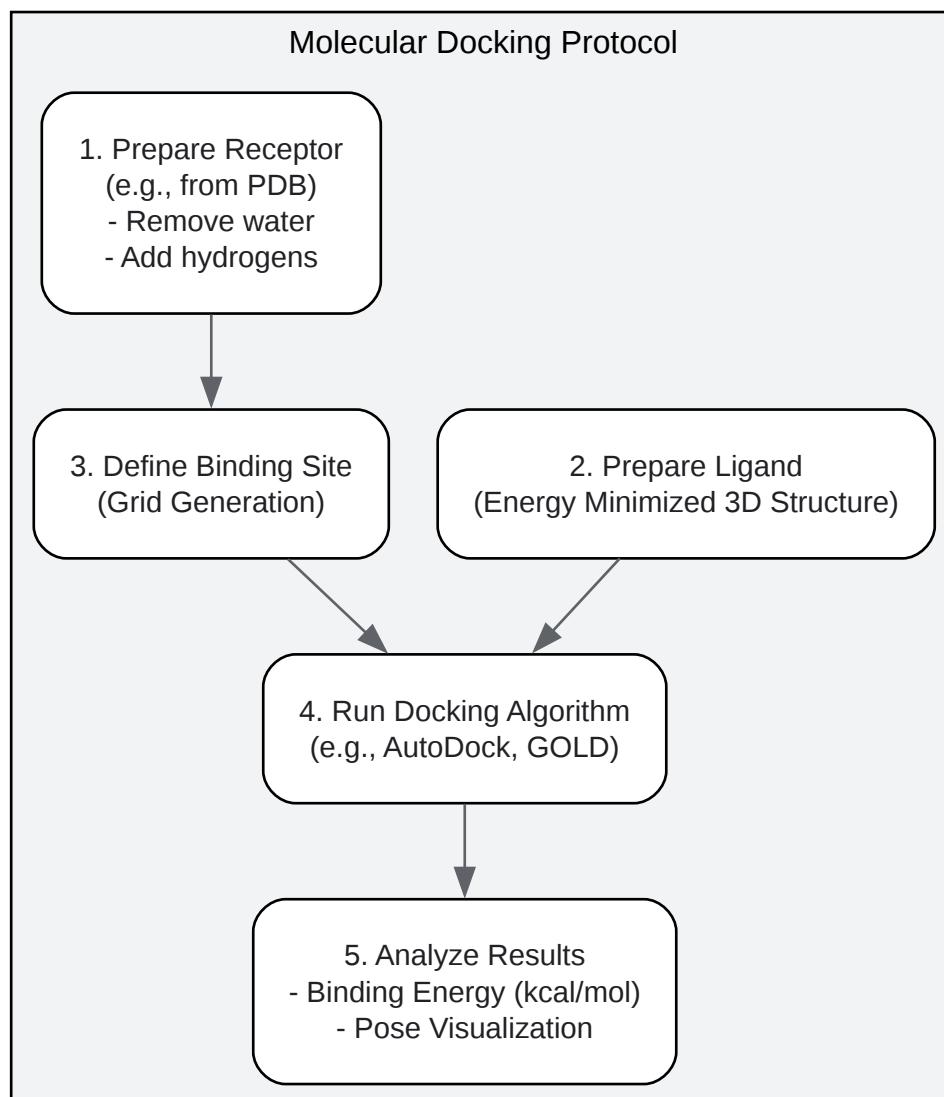
The indole ring, a fusion of a benzene and a pyrrole ring, is a key structural component in many pharmaceutical agents.[5] Its derivatives are known to exhibit a multitude of biological effects, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[1][6][7] Compounds such as Indomethacin (an anti-inflammatory drug) and Vincristine (an anticancer agent) highlight the therapeutic importance of this heterocyclic system.[2][8]

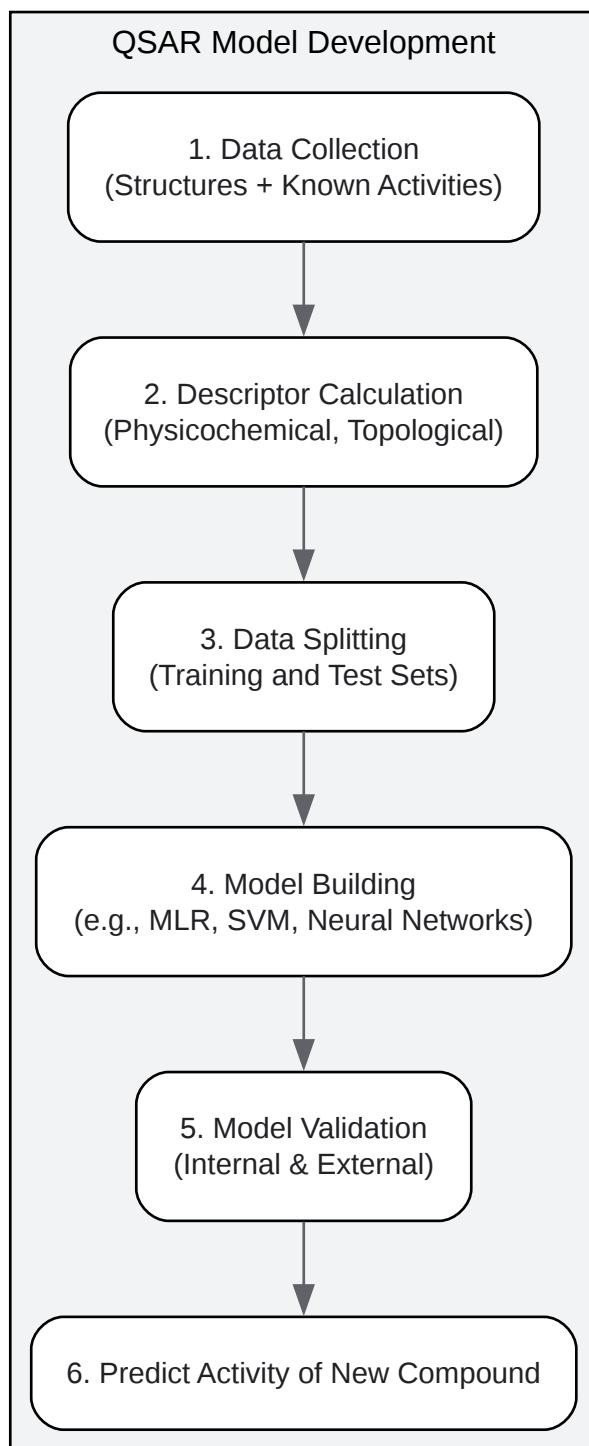
This guide focuses on **2-(1H-Indol-1-yl)ethanol**, a structurally simple indole derivative. The objective is to provide a detailed framework for computationally predicting its potential biological activities and pharmacokinetic profile. This in silico approach allows for the rapid, cost-effective screening of potential therapeutic applications before committing to resource-intensive laboratory synthesis and testing.[\[4\]](#)[\[9\]](#)

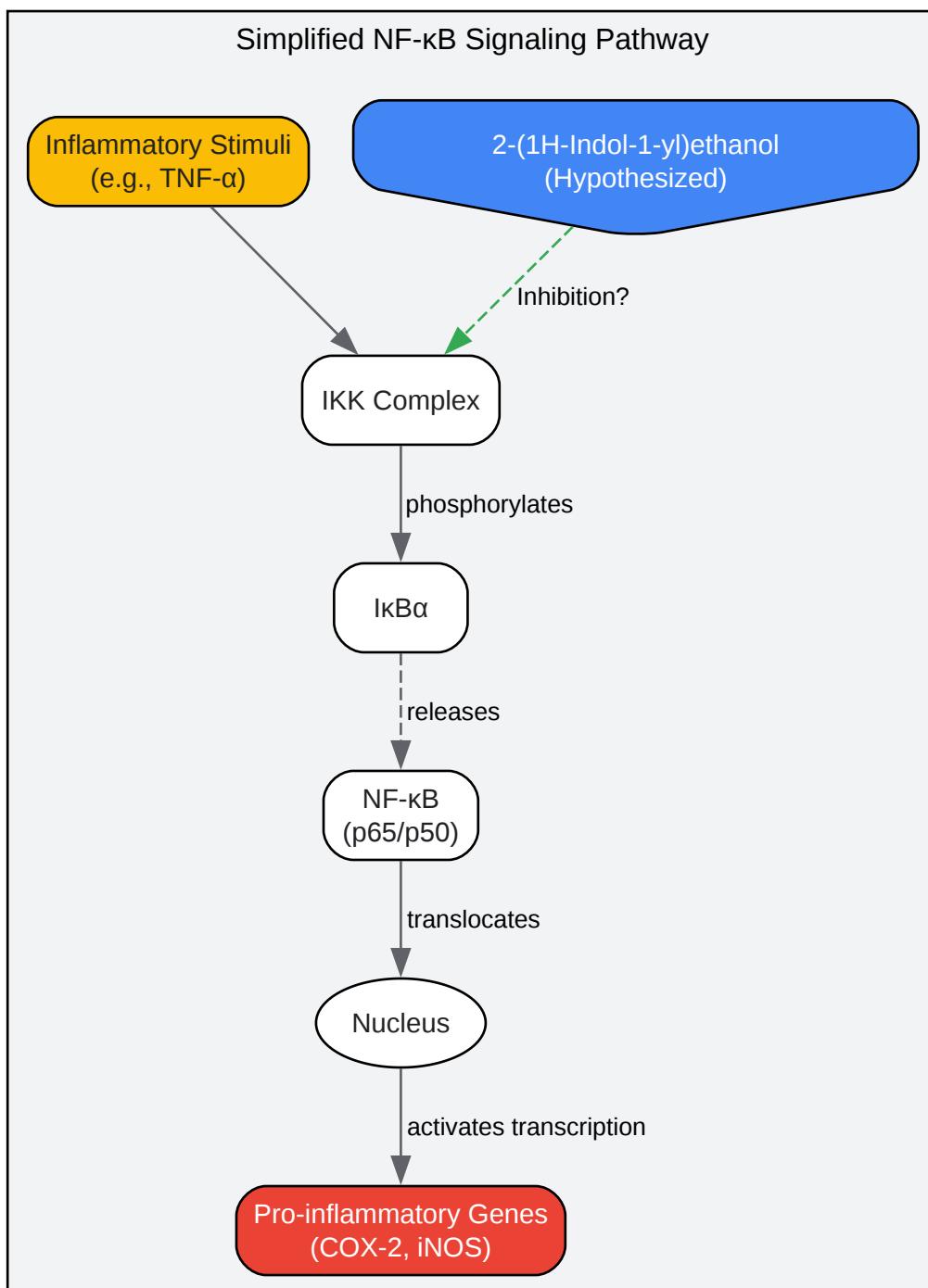
A General In Silico Prediction Workflow

The prediction of a molecule's bioactivity is a multi-step process that integrates various computational techniques. The workflow begins with identifying potential biological targets and progresses through molecular interaction simulations, activity modeling, and pharmacokinetic profiling.









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